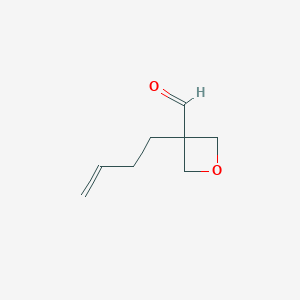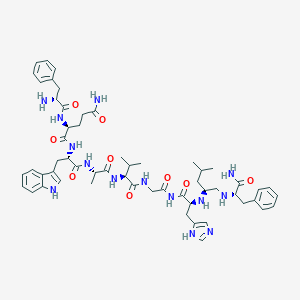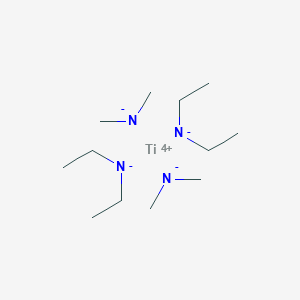
Bis(diethylamido)bis(dimethylamido)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylamido)bis(dimethylamido)titanium(IV) also known as Ti(NEt2)2(NMe2)2 is a chemical compound that is commonly used in chemical vapor deposition (CVD) processes for the production of titanium-containing thin films. This compound has gained significant attention due to its unique properties and potential applications in various fields such as electronics, optics, and catalysis.
Wirkmechanismus
The mechanism of action of Bis(diethylamido)bis(dimethylamido)titanium(IV) in chemical vapor deposition processes involves the thermal decomposition of the compound at high temperatures (>400°C) to produce titanium-containing species that react with the substrate surface to form a thin film. The exact mechanism of the reaction is still under investigation, but it is believed to involve the formation of intermediate species such as TiN and TiO2.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(diethylamido)bis(dimethylamido)titanium(IV) due to its primarily industrial use. However, studies have shown that exposure to this compound can cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound with caution and appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(diethylamido)bis(dimethylamido)titanium(IV) has several advantages for use in lab experiments. It is a highly volatile and stable compound that can be easily handled and stored. It also has a relatively low boiling point (115°C) which makes it suitable for use in low-pressure CVD processes. However, this compound has some limitations such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of Bis(diethylamido)bis(dimethylamido)titanium(IV). One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of new applications for this compound in fields such as energy storage and conversion. Additionally, there is a need for further studies on the environmental and health effects of this compound to ensure safe handling and disposal practices.
Synthesemethoden
The synthesis of Bis(diethylamido)bis(dimethylamido)titanium(IV) can be achieved by reacting titanium tetrachloride with a mixture of diethylamine and dimethylamine in the presence of an organic solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at low temperature (-78°C) to minimize the formation of unwanted byproducts. The resulting product is a yellowish-green solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Bis(diethylamido)bis(dimethylamido)titanium(IV) has been extensively studied for its potential applications in various fields. In the field of electronics, this compound has been used as a precursor for the deposition of titanium-containing thin films for the fabrication of microelectronic devices. In the field of optics, it has been used for the production of titanium oxide coatings on glass substrates for anti-reflective and self-cleaning applications. In the field of catalysis, it has been used as a catalyst for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
123798-13-0 |
|---|---|
Produktname |
Bis(diethylamido)bis(dimethylamido)titanium(IV) |
Molekularformel |
C12H32N4Ti |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
diethylazanide;dimethylazanide;titanium(4+) |
InChI |
InChI=1S/2C4H10N.2C2H6N.Ti/c2*1-3-5-4-2;2*1-3-2;/h2*3-4H2,1-2H3;2*1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
GCIHPQVQNZQGFC-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
Kanonische SMILES |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




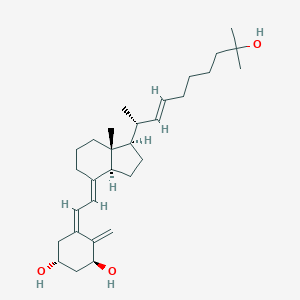

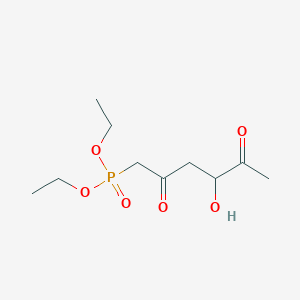
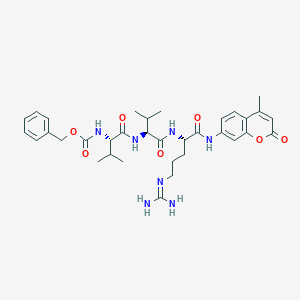
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
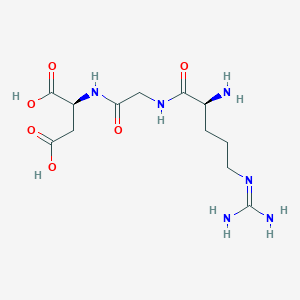
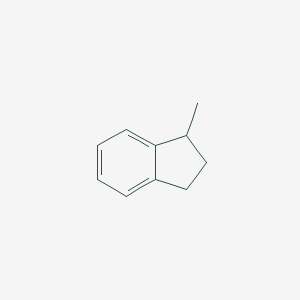
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
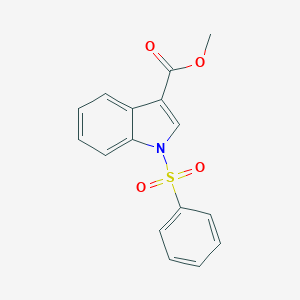
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
